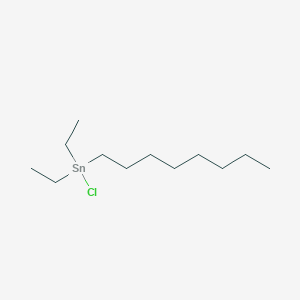
Chloro(diethyl)octylstannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(diethyl)octylstannane is an organotin compound with the molecular formula C12H27ClSn. Organotin compounds are characterized by the presence of tin (Sn) atoms bonded to organic groups. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro(diethyl)octylstannane can be synthesized through the reaction of octylstannane with diethylchlorostannane. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the tin compounds. The reaction is as follows:
Octylstannane+Diethylchlorostannane→this compound
The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to avoid oxidation.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors with precise control of temperature and pressure. The reactants are mixed in a controlled environment, and the product is purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Chloro(diethyl)octylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) are employed.
Major Products Formed
Oxidation: Tin oxides (SnO2) are formed.
Reduction: Lower oxidation state tin compounds, such as diethylstannane, are produced.
Substitution: Substituted organotin compounds, such as diethyl(octyl)stannane, are formed.
Scientific Research Applications
Chloro(diethyl)octylstannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as an antimicrobial agent.
Industry: It is used in the production of polymers, coatings, and as a stabilizer in PVC.
Mechanism of Action
The mechanism of action of chloro(diethyl)octylstannane involves its interaction with cellular components. The compound can bind to proteins and enzymes, disrupting their function. It can also interact with cell membranes, leading to increased permeability and cell death. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Diethylstannane: Similar in structure but lacks the chlorine atom.
Octylstannane: Similar in structure but lacks the diethyl groups.
Chlorotrimethylstannane: Contains three methyl groups instead of diethyl and octyl groups.
Uniqueness
Chloro(diethyl)octylstannane is unique due to its combination of diethyl and octyl groups, which confer specific chemical properties and reactivity
Properties
CAS No. |
61726-26-9 |
|---|---|
Molecular Formula |
C12H27ClSn |
Molecular Weight |
325.50 g/mol |
IUPAC Name |
chloro-diethyl-octylstannane |
InChI |
InChI=1S/C8H17.2C2H5.ClH.Sn/c1-3-5-7-8-6-4-2;2*1-2;;/h1,3-8H2,2H3;2*1H2,2H3;1H;/q;;;;+1/p-1 |
InChI Key |
FBRRQBVMBSQQSY-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[Sn](CC)(CC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















